1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16676393
InChI: InChI=1S/C10H15NO3/c12-8(13)7-6-10(9(14)11-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,14)(H,12,13)
SMILES:
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid

CAS No.:

Cat. No.: VC16676393

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid -

Specification

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C10H15NO3/c12-8(13)7-6-10(9(14)11-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,14)(H,12,13)
Standard InChI Key YATIBHHZINOUNN-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)CC(NC2=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid features a spirocyclic core where two rings—a cyclohexane and a pyrrolidine—share a single carbon atom (Figure 1). The "spiro[4.5]" designation indicates a six-membered ring (4 carbons in one segment) fused to a five-membered ring (5 carbons). The ketone group at position 1 and the carboxylic acid at position 3 introduce polar functionalities critical for molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H15NO3\text{C}_{10}\text{H}_{15}\text{NO}_3
Molecular Weight197.23 g/mol
CAS Number (Racemate)331951-85-0
CAS Number ((3R)-enantiomer)2165825-89-6
PSA (Polar Surface Area)37.3 Ų (estimated)
LogP (Partition Coefficient)2.82 (estimated)

The stereochemistry at position 3 significantly influences biological activity. The (3S) and (3R) enantiomers, such as those cataloged by BLD Pharmatech (331951-85-0) and Vulcanchem (2165825-89-6), underscore the importance of chirality in drug design .

Spectral and Analytical Data

While experimental data on melting/boiling points remain unpublished, computational models predict a moderate LogP value (2.82), suggesting balanced lipophilicity for membrane permeability . The polar surface area (37.3 Ų) aligns with typical spirocyclic compounds, facilitating interactions with enzymatic active sites .

Synthesis and Industrial Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid typically begins with a bicyclic precursor undergoing cyclization. A representative route involves:

  • Cyclization of Amino Alcohols: Reacting 2-aminocyclohexanol with a ketone-containing carboxylic acid derivative under basic conditions (e.g., NaOH) to form the spirocyclic骨架.

  • Oxidation and Functionalization: Introducing the oxo group via Jones oxidation or Swern conditions, followed by protection/deprotection strategies to isolate the carboxylic acid.

Example Reaction Scheme:

2-Aminocyclohexanol+Methyl 3-oxopentanoateNaOHSpirocyclic IntermediateHCl1-Oxo-2-azaspiro[4.5]decane-3-carboxylic Acid\text{2-Aminocyclohexanol} + \text{Methyl 3-oxopentanoate} \xrightarrow{\text{NaOH}} \text{Spirocyclic Intermediate} \xrightarrow{\text{HCl}} \text{1-Oxo-2-azaspiro[4.5]decane-3-carboxylic Acid}

Yields depend on reaction optimization, with catalysts like palladium or enzymes improving stereoselectivity for enantiomeric purity .

Industrial Production Challenges

Scaling synthesis requires cost-effective reagents and streamlined steps. Industrial methods may employ:

  • Continuous Flow Reactors: Enhancing cyclization efficiency and reducing side products.

  • Enantioselective Catalysis: Using chiral catalysts to produce (3S) or (3R) forms at scale.

Research Advancements and Future Directions

Stereochemical Optimization

Recent work focuses on enantioselective synthesis to isolate (3S) and (3R) forms, as chirality impacts target affinity . Computational docking studies could predict optimal configurations for specific enzymes.

Collaborative Drug Discovery Initiatives

Partnerships between academia and suppliers like Vulcanchem and BLD Pharmatech aim to expand compound libraries for high-throughput screening .

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